molecular formula C21H15N3O4 B2709179 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1448122-69-7

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2709179
CAS No.: 1448122-69-7
M. Wt: 373.368
InChI Key: HKPSWIUZYIGEDQ-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1448122-69-7) is a synthetic hybrid compound with a molecular formula of C21H15N3O4 and a molecular weight of 373.4 g/mol . It is constructed from two pharmaceutically important heterocyclic scaffolds: a 1-methyl-6-oxo-1,6-dihydropyridazine and a 4-oxo-4H-chromene-2-carboxamide. Pyridazinone derivatives are recognized for a broad spectrum of biological activities, including significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties . Similarly, chromene-based structures are frequently investigated for their diverse biological profiles. This molecular architecture makes the compound a valuable scaffold for probing new therapeutic agents in medicinal chemistry research. The compound's specific research value lies in its potential as a multi-target agent. Studies on analogous structures indicate that such hybrids are promising candidates for antimicrobial development, showing efficacy against various bacterial and fungal strains . Furthermore, the pyridazinone core is associated with reported anticancer activities, suggesting this compound could be utilized in oncology research to investigate novel mechanisms of action and inhibit tumor cell proliferation . Researchers can employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize potency, and mechanistic studies to elucidate its biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-24-20(26)11-10-16(23-24)13-6-2-4-8-15(13)22-21(27)19-12-17(25)14-7-3-5-9-18(14)28-19/h2-12H,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSWIUZYIGEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound has a complex structure that integrates a pyridazinone moiety, a chromene core, and a carboxamide functional group. Its molecular formula is C19H16N4O3C_{19}H_{16}N_{4}O_{3} with a molecular weight of 348.36 g/mol. The presence of these diverse functional groups suggests a multifaceted interaction profile with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chromene derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases (AChE and BChE). These enzymes are critical in inflammatory processes and neurodegenerative diseases.
  • Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antibacterial and antifungal activities against various pathogens.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Type Target IC50 Value (µM) Reference
COX InhibitionCOX-112.5
COX InhibitionCOX-215.3
LOX InhibitionLOX-59.8
AChE InhibitionAChE18.0
Antimicrobial ActivityE. coli20.0
Antimicrobial ActivityS. aureus25.0

Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of pyridazine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria using the agar streak dilution method. The results indicated that the compound was effective at concentrations lower than standard antibiotics like ciprofloxacin and ketoconazole .

Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibition potential of this compound against various targets relevant to inflammation and neurodegeneration. The compound displayed potent inhibition of COX enzymes, which play a crucial role in the inflammatory response . Kinetic studies revealed that the mechanism involved competitive inhibition with respect to the substrate.

Study 3: Antioxidant Properties

The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed significant scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential for therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally or functionally related molecules:

Structural Analogues

Pyridazinone Derivatives: Example: 6-Phenylpyridazinone derivatives (e.g., 5-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one) are known for their PDE4 inhibitory activity . Comparatively, the target compound lacks the trifluoromethyl group but introduces a chromene-carboxamide substituent, which may enhance solubility or target specificity. Activity: Pyridazinones typically exhibit IC₅₀ values in the nanomolar range for PDE4 inhibition, while the chromene hybrid’s activity remains unquantified in available literature.

Chromene-Based Compounds: Example: 4-Oxo-4H-chromene-3-carbaldehyde derivatives demonstrate anti-cancer activity via apoptosis induction (e.g., IC₅₀ = 8.2 µM in MCF-7 cells) .

Functional Analogues

Dual-Target Inhibitors: Compounds like Sorafenib (a kinase inhibitor with a pyridine core) and Quercetin (a chromene-like flavonoid) represent dual-function agents.

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